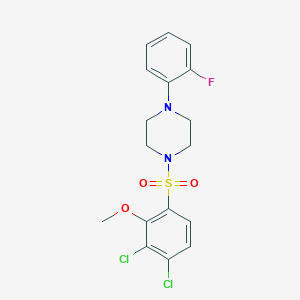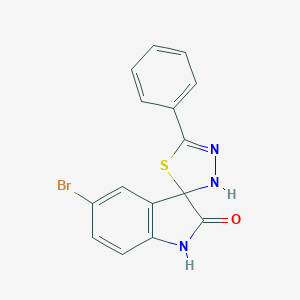
Lipofermata
Vue d'ensemble
Description
Lipofermata is an inhibitor of fatty acid transport protein 2 (FATP2). It inhibits the uptake of long- and very long-chain fatty acids, but not medium-chain fatty acids in various cells. Lipofermata also inhibits induction of BiP and CHOP, apoptosis, and lipid droplet accumulation, as well as reduces production of reactive oxygen species (ROS) and reverses decreases in glutathione (GSH) levels .
Synthesis Analysis
The synthesis of Lipofermata involves lipid metabolism. FATP2 plays a critical role in the esterification of long-chain fatty acids into triglycerides (TG), acting as both a synthetase and transporter of fatty acids . Inhibiting FATP2 with Lipofermata ablates the uptake of lipids and renders cells sensitive to targeted therapy .Physical And Chemical Properties Analysis
Lipofermata has a molecular formula of C15H10BrN3OS and a molecular weight of 360.23. It is a solid substance and has a solubility of 90 mg/mL in DMSO .Applications De Recherche Scientifique
Cancer Research
Lipofermata has been identified as a potential therapeutic target in cancer research due to its role in inhibiting fatty acid transport. It can affect the lipid metabolism in tumor cells and the tumor microenvironment (TME), offering new avenues for cancer treatment strategies .
Lipid Metabolism Disorders
The compound has been studied for its effects on lipid accumulation and related metabolic disorders. For instance, it has been used to alleviate oxidative stress and inflammation associated with lipid accumulation in cell lines expressing hepatitis B virus X (HBx) .
Fibrosis Treatment
In the context of fibrosis, Lipofermata has been shown to restore fatty acid oxidation activities and alleviate fibrotic responses both in vivo and in vitro, suggesting its potential application in treating fibrotic diseases .
Bone Homeostasis
Research indicates that Lipofermata may regulate osteoclastogenesis by influencing lipid metabolism, which plays a crucial role in maintaining bone homeostasis, particularly in osteoclast formation .
Mécanisme D'action
Target of Action
Lipofermata primarily targets the Fatty Acid Transport Protein 2 (FATP2) . FATP2 is a transporter for long-chain and very-long-chain fatty acids . It plays a crucial role in lipid metabolism, which is essential for maintaining bone homeostasis, particularly in osteoclasts (OCs) formation . FATP2 is also involved in the reprogramming of neutrophils to an immunosuppressive and pro-tumorigenic state .
Mode of Action
Lipofermata acts as an inhibitor of FATP2 . It selectively inhibits the fatty acid transport function of FATP2 without affecting acetyl-CoA synthetase activity . This inhibition results in significant changes in the cells, particularly in the differentiation of OCs .
Biochemical Pathways
The inhibition of FATP2 by Lipofermata affects several biochemical pathways. It reduces fatty acid β-oxidation and inhibits energy metabolism . It also regulates Reactive Oxygen Species (ROS) metabolism to decrease ROS production . These changes in the biochemical pathways ultimately inhibit OC differentiation .
Result of Action
The inhibition of FATP2 by Lipofermata results in significant molecular and cellular effects. It inhibits OC differentiation , reverses the suppressive activity of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) , and reduces tumor growth . In pathological models of bone loss induced by LPS or ovariectomy, in vivo treatment with Lipofermata was able to rescue the loss of bone mass by inhibiting OC differentiation .
Action Environment
Environmental factors such as hypoxia, acidosis, and nutritional alterations can influence the action of Lipofermata . These factors can promote metabolic reprogramming in tumor cells, affecting lipid metabolism and functional phenotypes of cells in the tumor microenvironment . .
Orientations Futures
Lipofermata has shown potential in overcoming resistance to targeted therapy in aged individuals due to the influences of the aged microenvironment . It has also shown potential in sensitizing breast and ovarian cancers to oncolytic virus therapy via lipid modulation of the tumor microenvironment . Further studies may seek to determine the role of TXNIP and ER stress in lipotoxic TMEs, in the context of OV therapy .
Propriétés
IUPAC Name |
5-bromo-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-10-6-7-12-11(8-10)15(14(20)17-12)19-18-13(21-15)9-4-2-1-3-5-9/h1-8,19H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYYBWDUNSVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lipofermata | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




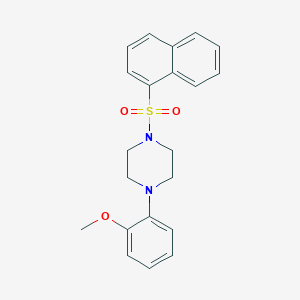
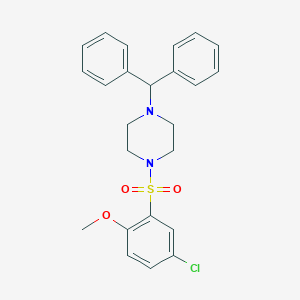
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346588.png)
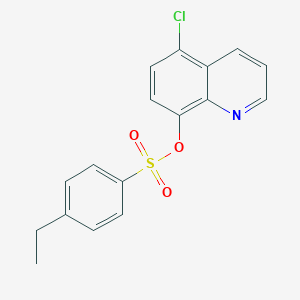
![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)
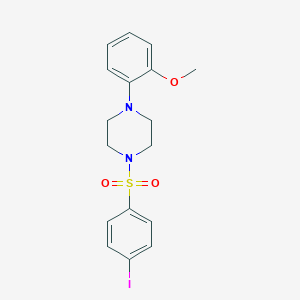
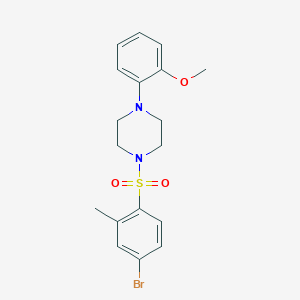
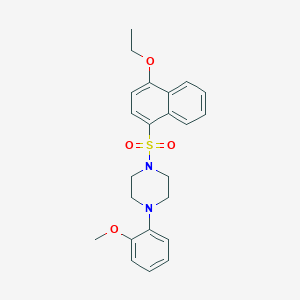
![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)
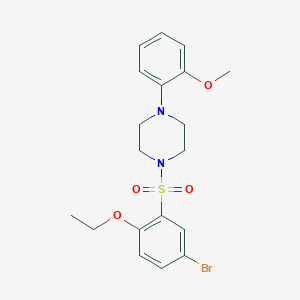
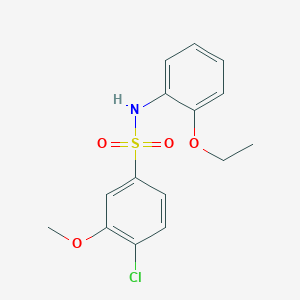
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346605.png)
